Thiamphenicol palmitate

Description

Historical Context of Amphenicol Antibiotics and Derivative Development

The story of thiamphenicol (B1682257) palmitate is rooted in the history of amphenicol antibiotics, a class of broad-spectrum antibacterial agents. The first member of this class, chloramphenicol (B1208), was isolated from Streptomyces venezuelae in 1947 and synthesized in 1949. wikipedia.orgwikipedia.org It became a widely used antibiotic due to its effectiveness against a range of bacterial infections. wikipedia.org

However, concerns over serious side effects associated with chloramphenicol spurred the development of derivatives with improved safety profiles. This led to the synthesis of thiamphenicol, a structural analog of chloramphenicol, in 1955. wikipedia.orgveteriankey.com Thiamphenicol demonstrated a similar spectrum of activity but with key structural modifications aimed at reducing toxicity. msdvetmanual.com

Further development in the amphenicol class focused on overcoming practical challenges such as poor solubility and bitter taste, which could affect patient compliance, especially in liquid oral formulations. karger.compharmacyconcepts.in This led to the creation of ester prodrugs like chloramphenicol palmitate and, subsequently, thiamphenicol palmitate, to improve the drug's formulation and administration characteristics. pharmacyconcepts.inpurdue.edu

Rationale for Prodrug Design: Addressing Biopharmaceutical Challenges

The design of this compound as a prodrug was driven by the need to overcome specific biopharmaceutical challenges associated with the parent compound, thiamphenicol. One of the primary motivations for creating ester prodrugs of antibiotics like chloramphenicol and thiamphenicol was to mask their intensely bitter taste, thereby improving the palatability of oral suspensions. karger.comslideshare.net

Another significant challenge was thiamphenicol's poor water solubility. researchgate.net While advantageous for some aspects of absorption, it can hinder the formulation of certain dosage forms. By esterifying thiamphenicol with palmitic acid, a long-chain fatty acid, the resulting compound, this compound, becomes more lipophilic. ontosight.aiscbt.com This increased lipophilicity can influence how the drug interacts with biological membranes and can be leveraged to create different drug delivery systems, such as sustained-release formulations for inhalation. nih.govresearchgate.net

The prodrug approach allows for a temporary alteration of the drug's properties. uobabylon.edu.iq this compound itself is inactive. medkoo.com After oral administration, it is hydrolyzed in the small intestine by enzymes like lipases, which cleave the palmitate ester and release the active thiamphenicol, allowing it to be absorbed and exert its antibacterial effect. purdue.edu This strategy effectively uses the body's own metabolic processes to activate the drug where it is needed.

Structural Relationship and Functional Differentiation from Thiamphenicol and Chloramphenicol

The functional differences between this compound, thiamphenicol, and chloramphenicol are a direct result of their distinct chemical structures.

Structural Comparison:

Chloramphenicol: The original compound features a p-nitrophenyl group, a dichloroacetyl group, and a propanediol (B1597323) chain. veteriankey.com

Thiamphenicol: In this analog, the p-nitrophenyl group of chloramphenicol is replaced by a methylsulfonyl (CH₃SO₂) moiety. veteriankey.commsdvetmanual.com This is the key structural difference that also contributes to its different biological properties.

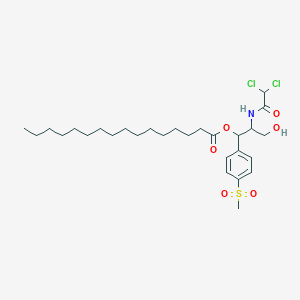

This compound: This is an ester derivative of thiamphenicol. The hydroxyl group on the propanediol chain of thiamphenicol is esterified with palmitic acid. ontosight.ai This addition of a long fatty acid chain significantly increases the molecule's size and lipophilicity. scbt.com

Functional Differentiation:

The primary functional difference lies in their activity and how they are handled by the body.

Mechanism of Action: Both chloramphenicol and thiamphenicol are active antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds. veteriankey.comlktlabs.com

Prodrug vs. Active Drug: this compound is functionally inactive as an antibiotic. medkoo.com Its sole purpose is to serve as a carrier for thiamphenicol. It must be hydrolyzed to release the active parent drug. purdue.edu

Physicochemical Properties: The structural modifications lead to different physicochemical properties. Chloramphenicol has low water solubility but high lipid solubility. purdue.edu Thiamphenicol is more water-soluble and less lipid-soluble than chloramphenicol. veteriankey.com The esterification to this compound dramatically increases lipophilicity compared to thiamphenicol. ontosight.aiscbt.com

The table below summarizes the key structural and functional differences between these three compounds.

| Feature | Chloramphenicol | Thiamphenicol | This compound |

| Key Structural Group | p-nitrophenyl | Methylsulfonyl | Methylsulfonyl (parent) + Palmitate ester |

| Biological Activity | Active Antibiotic | Active Antibiotic | Inactive Prodrug |

| Primary Function | Inhibit bacterial protein synthesis | Inhibit bacterial protein synthesis | Carrier for Thiamphenicol |

| Water Solubility | Low purdue.edu | Higher than Chloramphenicol veteriankey.com | Very Low |

| Lipophilicity | High purdue.edu | Lower than Chloramphenicol veteriankey.com | High ontosight.aiscbt.com |

Properties

IUPAC Name |

[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45Cl2NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(33)37-26(24(21-32)31-28(34)27(29)30)22-17-19-23(20-18-22)38(2,35)36/h17-20,24,26-27,32H,3-16,21H2,1-2H3,(H,31,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGLXKYZAOFGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CO)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45Cl2NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Prodrug Design and Advanced Formulation Science of Thiamphenicol Palmitate

Esterification Strategy: Palmitate Moiety for Modified Pharmacokinetics

The transformation of thiamphenicol (B1682257) into thiamphenicol palmitate is a strategic application of prodrug design aimed at modifying the compound's physicochemical properties and pharmacokinetic profile. A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. slideshare.netpharmacyconcepts.in The core of this strategy lies in the esterification of thiamphenicol with palmitic acid, a long-chain fatty acid. researchgate.net

This chemical modification significantly alters the solubility of the parent drug. Similar to its analogue, chloramphenicol (B1208), where esterification with palmitate is used to decrease aqueous solubility, this approach is applied to thiamphenicol. orientjchem.orguobabylon.edu.iqslideshare.net By attaching the hydrophobic palmitate moiety, the resulting ester, this compound, becomes sparingly soluble in aqueous environments. This modification is a common technique used to overcome pharmaceutical challenges; for instance, the reduced solubility of chloramphenicol palmitate in saliva helps to mask the bitter taste of the parent antibiotic, making it more palatable for oral administration, particularly in pediatric suspensions. slideshare.netuobabylon.edu.iqslideshare.net

From a pharmacokinetic standpoint, the ester must be hydrolyzed by enzymes, such as esterases or pancreatic lipase, in the gastrointestinal tract to release the active thiamphenicol, which can then be absorbed into systemic circulation. slideshare.netnih.gov This conversion process is essential for antibacterial activity, as the ester form itself is inactive. nih.gov The use of a palmitate ester prodrug is therefore a key step in preparing advanced formulations, such as those designed for sustained release, by modifying the initial interaction of the drug with the biological environment. nih.govresearchgate.net

Micro- and Nanoparticle Engineering for Targeted Delivery

Advanced formulation strategies for this compound often involve its incorporation into micro- and nanoparticle systems. These engineered particles are designed to provide controlled and sustained release of the active drug, potentially enabling targeted delivery to specific sites in the body, such as the lungs. nih.govresearchgate.net This approach leverages the modified properties of the prodrug to create sophisticated drug delivery vehicles.

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer widely used in the development of drug delivery systems. frontiersin.orgmdpi.com Its favorable safety profile and tunable degradation rates make it an ideal candidate for creating nanoparticles designed for controlled drug release. frontiersin.org PLGA nanoparticles can encapsulate therapeutic agents, protecting them from degradation and controlling their release over time. mdpi.com

In the context of this compound, the prodrug is incorporated into PLGA-based nanoparticles. nih.govresearchgate.net These nanosystems are versatile and can accommodate hydrophobic substances like this compound within their polymeric matrix. frontiersin.org The encapsulation within PLGA serves to create a reservoir system that can release the drug over an extended period, as demonstrated in studies where formulations achieved nearly complete release over 14 days. nih.govresearchgate.net

A sophisticated formulation approach involves the creation of nano-embedded microparticles, which are essentially nanoparticles contained within a larger microparticle matrix. nih.govresearchgate.net This hierarchical structure is designed to combine the properties of both nano- and micro-scale systems. For this compound, this has been explored for developing inhalable dry powders for lung delivery. nih.gov

In this design, PLGA nanoparticles containing the this compound prodrug are first prepared. nih.govresearchgate.net These nanoparticles are then integrated into a larger microparticle, creating a "nanoparticle-in-microparticle" system. nih.gov This architecture is particularly advantageous for aerosol delivery, as the microparticles possess the appropriate aerodynamic properties for inhalation and deep lung deposition, while the embedded nanoparticles provide the sustained-release characteristics. nih.govresearchgate.net

The fabrication of these complex particle architectures involves a multi-step process utilizing established pharmaceutical manufacturing techniques.

The initial step of creating prodrug-loaded PLGA nanoparticles is commonly achieved through the emulsion-solvent evaporation method. nih.govresearchgate.net This technique involves dissolving the polymer (PLGA) and the drug (this compound) in a volatile organic solvent that is immiscible with water. nih.gov This organic phase is then emulsified in an aqueous phase containing a stabilizer to form an oil-in-water (o/w) emulsion. nih.gov The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate and form solid nanoparticles encapsulating the drug. nih.gov This method is well-suited for encapsulating hydrophobic drugs like this compound. nih.gov

Following the preparation of the nanoparticle suspension, the final nano-embedded microparticles are produced via spray-drying . nih.govresearchgate.net Spray-drying is a process that converts a liquid feed—in this case, the nanoparticle suspension supplemented with excipients—into a dry powder. google.com The liquid is atomized into fine droplets and introduced into a hot drying gas, which rapidly evaporates the solvent, leaving behind solid microparticles. google.com This technique allows for the production of particles with controlled size and morphology, which is crucial for applications such as inhalation powders. nih.govcatalent.comnih.gov

Excipients are critical components in the formulation of drug delivery systems, as they perform various functions to ensure the stability, manufacturability, and performance of the final product. nih.gov In the spray-drying of this compound nano-embedded microparticles, specific excipients are added to the nanoparticle suspension to achieve the desired powder characteristics. nih.govresearchgate.net

Bulking agents are incorporated into formulations, particularly those prepared by methods like spray-drying, to add volume and mass to the final product, which aids in handling and processing. nih.govresearchgate.net Lactose is a commonly used excipient in pharmaceutical powders. dfepharma.com In the production of this compound microparticles, lactose is added to the nanoparticle suspension before the spray-drying step. nih.govresearchgate.net Its primary role is to form the bulk of the microparticle matrix in which the drug-loaded nanoparticles are embedded, contributing to the formation of solid, processable particles. nih.govresearchgate.net

Research Findings on this compound Formulations

| Formulation Parameter | Finding | Source |

|---|---|---|

| Architecture | Nano-embedded microparticles | nih.govresearchgate.net |

| Prodrug | This compound | nih.govresearchgate.net |

| Nanoparticle Polymer | Poly(lactic-co-glycolic acid) (PLGA) | nih.govresearchgate.net |

| Preparation Methods | Emulsion-Solvent Evaporation (Nanoparticles), Spray-Drying (Microparticles) | nih.govresearchgate.net |

| Key Excipient | Lactose (Bulking Agent) | nih.govresearchgate.net |

| Drug Loading | 14% to 34% (m/m) | nih.govresearchgate.net |

| Aerodynamic Diameter | Approximately 3 µm | nih.govresearchgate.net |

| In Vitro Release Profile | Sustained release over 14 days | nih.govresearchgate.net |

Excipient Selection and Their Functional Roles in Formulation Stability and Dispersibility

Dispersing Enhancers (e.g., L-Leucine)

In the formulation of dry powder inhalers (DPIs), achieving efficient de-agglomeration of particles upon aerosolization is critical for deep lung deposition. Dispersibility enhancers are incorporated into formulations to reduce cohesive forces between microparticles. nih.gov L-leucine is a frequently used excipient for this purpose, valued for its ability to improve the aerosolization of dry powders. rsc.org

The mechanism by which L-leucine enhances dispersibility is multifaceted. Being surface-active with low aqueous solubility, it tends to form a crystalline shell on the surface of spray-dried particles. nih.gov This process increases the surface rugosity, or wrinkled morphology, of the particles. nih.gov The resulting corrugated surface reduces the contact area available for interparticle interactions, thereby lowering cohesion and improving powder flow and aerosol performance. nih.govnih.gov In studies involving inhalable microparticles of this compound, L-leucine was specifically added as a dispersing enhancer during the spray-drying process to produce dry powders suitable for aerosol delivery. nih.govresearchgate.net The use of L-leucine is considered safe, having been granted Generally Regarded as Safe (GRAS) status. researchgate.net

Drying Stabilizers (e.g., Polyvinyl Pyrrolidone, Poloxamer)

Polyvinyl Pyrrolidone (PVP): Also known as povidone, PVP is a versatile, water-soluble polymer widely used in pharmaceutical formulations. nih.govwikipedia.org One of its key functions is to act as a stabilizer by inhibiting the crystallization of drugs. nbinno.com By forming a solid dispersion with the API, PVP can maintain the drug in a more soluble, amorphous state, which can enhance its dissolution rate. nih.govnbinno.com Its ability to form hydrogen bonds with drug molecules is crucial to this stabilizing effect. nih.gov PVP is biocompatible, non-toxic, and available in various molecular weights, allowing its properties to be tailored for specific applications, such as acting as a binder, coating agent, or solubilizer. nih.govresearchgate.netnih.gov

Poloxamer: Poloxamers are non-ionic triblock copolymers. Poloxamer 188, a common grade, has been shown to be an effective stabilizer in spray-dried and freeze-dried formulations. researchgate.netnih.gov In spray-dried powders, the inclusion of Poloxamer 188 can significantly improve the flowability of the product, which is beneficial for increasing the process yield during manufacturing. researchgate.net It can also improve the dispersibility of the resulting particles. researchgate.net In some formulations, poloxamers can act as a dual-functional excipient, serving as a stabilizer in frozen solutions and as a bulking agent to ensure the structural integrity of the dried product. nih.gov For instance, the combination of HPMC and Poloxamer 407 has been used to create stable, redispersible dry emulsions via spray-drying. researchgate.net

Aerodynamic Characterization of Inhalable Formulations

The efficacy of an inhaled therapeutic is heavily dependent on its aerodynamic behavior, which dictates its ability to be delivered to the desired region of the respiratory tract. Key parameters are determined through in vitro testing to predict in vivo performance.

Mass Median Aerodynamic Diameter Determination

The Mass Median Aerodynamic Diameter (MMAD) is a critical parameter for characterizing aerosol particles. It represents the particle diameter at which 50% of the total mass of the aerosolized drug particles are larger and 50% are smaller. thoracickey.comnih.gov This metric is crucial because particles with an aerodynamic diameter between approximately 1 and 5 µm have the highest probability of bypassing the upper airways and depositing in the lung tissue. nih.gov For formulations of this compound designed as sustained-release microparticle dry powders for lung delivery, the MMAD was found to be approximately 3 µm. nih.govresearchgate.net This size is considered appropriate for effective lung delivery. nih.gov

Emitted Fractions and Fine Particle Fractions

Beyond the MMAD, other key metrics for evaluating the performance of a DPI are the Emitted Fraction (EF) and the Fine Particle Fraction (FPF).

Emitted Fraction (EF): This parameter measures the percentage of the total drug loaded in the inhaler that is successfully emitted from the device upon actuation. It quantifies the efficiency of the device in releasing the formulation.

Fine Particle Fraction (FPF): The FPF is defined as the fraction of the drug mass within the emitted aerosol cloud that is associated with particles of a size suitable for lung deposition, typically those with an aerodynamic diameter less than 5 µm. nih.gov A higher FPF generally correlates with a greater potential for the drug to reach the lungs and exert its clinical effect. nih.gov

These aerodynamic properties are typically determined using a multi-stage cascade impactor, such as the Next Generation Impactor (NGI). nih.govnih.gov Formulations of this compound containing L-leucine have demonstrated aerodynamic properties suitable for inhalation, indicating efficient dispersion and the generation of a significant fraction of particles within the respirable range. nih.govresearchgate.net

Table 1: Aerodynamic Properties of Inhalable this compound Formulations

| Parameter | Description | Typical Value/Finding |

|---|---|---|

| Mass Median Aerodynamic Diameter (MMAD) | The diameter at which 50% of the aerosol mass is contained in larger particles and 50% in smaller particles. thoracickey.com | ~ 3 µm nih.govresearchgate.net |

| Fine Particle Fraction (FPF) | The fraction of drug mass in particles with an aerodynamic diameter < 5 µm. nih.gov | Properties were deemed "appropriate for lung delivery." nih.gov |

In Vitro Release Kinetics from Advanced Formulations

For sustained-release formulations, it is crucial to characterize the rate at which the active drug is released from the carrier matrix. This is assessed through in vitro release studies, which typically place the formulation in a simulated physiological fluid and measure the cumulative drug release over time.

In the case of advanced this compound microparticle formulations, studies have demonstrated that a sustained-release profile can be achieved. nih.gov Research shows that these formulations can provide an almost complete release of the drug over a period of 14 days. nih.govresearchgate.net This prolonged release is beneficial for reducing dosing frequency and maintaining therapeutic concentrations at the site of action.

The release data from such studies are often fitted to various mathematical models to understand the underlying release mechanism. nih.govrsc.org Common models include:

Zero-Order: Drug release is constant over time.

First-Order: Release rate is proportional to the remaining drug concentration.

Higuchi Model: Describes release from a matrix based on Fickian diffusion. nih.gov

Ritger-Peppas and Peppas-Sahlin Models: More complex models that can distinguish between diffusion-controlled release and swelling/relaxation-controlled release. nih.govrsc.org

The analysis of release kinetics for this compound microparticles confirms that advanced formulation strategies can successfully achieve prolonged drug delivery. nih.govresearchgate.net

Table 2: In Vitro Release Profile of this compound Microparticles

| Time Point | Cumulative Release | Release Mechanism |

|---|---|---|

| Initial Phase | Initial burst release may be observed. | Surface-associated drug dissolution. |

| Sustained Phase | Gradual release over an extended period. | Typically diffusion and/or polymer matrix erosion. |

| End Point (Day 14) | Almost complete release (~100%). nih.govresearchgate.net | Exhaustion of drug from the microparticle matrix. |

Mechanism of Action of Thiamphenicol Active Moiety

Molecular Target Identification: Ribosomal Subunit Binding

The primary molecular target of thiamphenicol (B1682257) within the bacterial cell is the ribosome, the intricate machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com Specifically, thiamphenicol binds to the 50S subunit of the bacterial ribosome. patsnap.com This binding occurs within the A-site crevice on the 50S subunit, a critical region for the proper functioning of the ribosome. pnas.org

A key characteristic of thiamphenicol's mechanism of action is its selective binding to prokaryotic 70S ribosomes over the 80S ribosomes found in eukaryotic cells. patsnap.comoup.com This selectivity is crucial for its therapeutic use, as it minimizes toxicity to human cells. patsnap.com The structural differences between bacterial and eukaryotic ribosomes, even minor variations in the nucleotide sequences at the binding site, account for this differential affinity. pnas.org For instance, studies have shown that thiamphenicol, much like its analogue chloramphenicol (B1208), does not significantly affect protein synthesis on 80S ribosomes, confirming its specificity for the bacterial 70S ribosome. oup.com

Inhibition of Peptidyl Transferase Activity

Upon binding to the 50S ribosomal subunit, thiamphenicol directly inhibits the activity of peptidyl transferase. patsnap.comnih.gov This enzyme, an integral component of the 50S subunit, catalyzes the formation of peptide bonds between amino acids, a critical step in the elongation of the polypeptide chain. patsnap.com By obstructing the peptidyl transferase center (PTC), thiamphenicol prevents the covalent linking of amino acids, effectively halting protein synthesis. patsnap.comcreative-diagnostics.com

Disruption of Bacterial Protein Synthesis and Elongation Phase

The inhibition of peptidyl transferase activity by thiamphenicol leads to a direct disruption of the elongation phase of bacterial protein synthesis. patsnap.com During this phase, the ribosome moves along the mRNA molecule, reading its codons and adding corresponding amino acids to the growing polypeptide chain. Thiamphenicol's presence in the A-site of the peptidyl transferase center prevents the proper positioning of the aminoacyl-tRNA, which carries the next amino acid to be added. patsnap.com This steric hindrance blocks the peptide bond formation, leading to the premature termination of protein synthesis or the production of non-functional, truncated proteins. patsnap.com Consequently, essential proteins required for bacterial growth, replication, and cellular maintenance are not produced, leading to the inhibition of bacterial proliferation. patsnap.com

Bacteriostatic Versus Bactericidal Effects on Bacterial Growth and Proliferation

Thiamphenicol is generally considered a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without directly killing them. ontosight.aimsdvetmanual.com This effect is a direct consequence of the reversible inhibition of protein synthesis. However, the distinction between bacteriostatic and bactericidal (killing bacteria) activity can depend on the concentration of the antibiotic and the susceptibility of the specific bacterial species. patsnap.com For instance, while it is bacteriostatic against many Gram-negative bacilli and Staphylococcus aureus, thiamphenicol can exhibit bactericidal activity against highly susceptible pathogens such as Haemophilus influenzae and Neisseria spp. mims.comnih.gov At high concentrations, the profound inhibition of protein synthesis can lead to bacterial cell death. msdvetmanual.com

| Bacterial Species | Effect of Thiamphenicol |

| Enterobacteriaceae | Bacteriostatic nih.gov |

| Staphylococcus aureus | Bacteriostatic nih.gov |

| Haemophilus influenzae | Bactericidal mims.comnih.gov |

| Neisseria spp. | Bactericidal mims.com |

Comparative Analysis of Ribosomal Binding Efficiencies with Related Phenicols

Thiamphenicol belongs to the phenicol class of antibiotics, which also includes chloramphenicol and florfenicol (B1672845). creative-diagnostics.com These compounds share a similar mechanism of action by targeting the 50S ribosomal subunit. creative-diagnostics.commsdvetmanual.com However, there are differences in their binding efficiencies and potencies.

Studies comparing the binding of these antibiotics to the ribosomal receptor site have shown variations in their affinities. One study indicated that the binding efficiency to the common ribosomal-receptor site follows the order of chloramphenicol being greater than thiamphenicol. nih.gov Another study using run-off ribosomes determined the dissociation constants (Kd) for thiamphenicol and chloramphenicol to be 6.8 µM and 4.6 µM, respectively, suggesting a higher affinity for chloramphenicol in that specific context. nih.gov However, the same study noted that the affinity of both antibiotics increases when a nascent peptide is bound to the P-site of the ribosome, with Kd values of 2.3 µM for thiamphenicol and 1.5 µM for chloramphenicol. nih.govncats.ioncats.io

In terms of potency, florfenicol, a structural analogue of thiamphenicol, is reported to be more active than thiamphenicol. creative-diagnostics.com Conversely, some sources suggest thiamphenicol is more potent than chloramphenicol, while others state it is less active but equally effective in certain contexts. mims.comtoku-e.com

| Phenicol Antibiotic | Dissociation Constant (Kd) with Run-off Ribosomes | Dissociation Constant (Kd) with P-site bound nascent peptide | Relative Binding Efficiency/Potency |

| Thiamphenicol | 6.8 µM nih.gov | 2.3 µM nih.govncats.ioncats.io | Less than Chloramphenicol nih.gov |

| Chloramphenicol | 4.6 µM nih.gov | 1.5 µM nih.gov | Greater than Thiamphenicol nih.gov |

| Florfenicol | Not available in searched sources | Not available in searched sources | More active than Thiamphenicol creative-diagnostics.com |

Pharmacokinetic and Biotransformation Studies of Thiamphenicol Palmitate in Animal Models

Prodrug Hydrolysis and Thiamphenicol (B1682257) Release Kinetics In Vivo

Thiamphenicol palmitate is an ester prodrug that requires in vivo hydrolysis to release the pharmacologically active molecule, thiamphenicol. This bioconversion is a critical first step that influences the rate and extent of drug absorption. While specific in vivo kinetic studies on the hydrolysis of this compound in various animal models are not extensively detailed in publicly available literature, the process is understood to be analogous to that of other palmitate ester prodrugs, such as chloramphenicol (B1208) palmitate.

The hydrolysis of the palmitate ester is presumed to occur primarily in the small intestine, mediated by pancreatic lipases and other intestinal esterases. These enzymes cleave the ester bond, liberating free thiamphenicol, which is then available for absorption into the systemic circulation. The rate of this hydrolysis is a key determinant of the subsequent absorption kinetics of thiamphenicol. Factors such as the physicochemical properties of the palmitate ester, the presence of food, and the enzymatic activity in the gastrointestinal tract of different animal species can influence the efficiency of this release process. For instance, in cats, the absorption of chloramphenicol from its palmitate ester was found to be significantly impaired in fasted animals, suggesting that the presence of food can impact the hydrolysis and subsequent absorption of such prodrugs.

Absorption and Distribution Profiles Across Diverse Mammalian Species

Once thiamphenicol is released from its palmitate prodrug, it undergoes absorption and distribution throughout the body. Studies in various animal models have characterized these processes, revealing species-specific differences.

Gastrointestinal Absorption Dynamics

Following oral administration, thiamphenicol is generally well-absorbed from the gastrointestinal tract in several species. The bioavailability of oral thiamphenicol can vary significantly between different animals. For example, in pre-ruminant lambs and calves, the oral bioavailability is approximately 60% nih.gov. In contrast, adult sheep exhibit a lower bioavailability of around 30% nih.gov. Pigs have shown a bioavailability of about 28% when fasted nih.gov. In avian species, the bioavailability appears to be higher, with reports of 69% in fasted turkeys and over 70% in ducks nih.gov. Broiler chickens have demonstrated a high systemic bioavailability, even exceeding 100% in some studies, suggesting excellent absorption after oral dosing ekb.eg.

The presence of feed can also impact the absorption of thiamphenicol. While data for thiamphenicol is limited, studies on the structurally similar florfenicol (B1672845) in broilers showed lower oral bioavailability in fed versus fasted animals nih.gov.

Tissue Permeation and Distribution Patterns

Thiamphenicol exhibits extensive distribution to the tissues in a variety of animal species, including rats, guinea pigs, and dogs europa.eu. This wide distribution is facilitated by its modest binding to plasma proteins. In rats, the highest concentrations of radiolabelled thiamphenicol were found in the liver and kidney europa.eu. Studies in sheep have also shown that thiamphenicol can penetrate many remote body sites, with concentrations in several body fluids exceeding those in the plasma, with the exception of the cerebrospinal fluid researchgate.net.

Placental and Blood-Brain Barrier Transfer Mechanisms

An important aspect of thiamphenicol's distribution is its ability to cross physiological barriers. The compound has been shown to be transferred through the placenta and the blood-brain barrier in animal models such as rats, guinea pigs, and dogs europa.eu. This indicates that the active drug can reach the fetal circulation and the central nervous system. The transfer across these barriers is a critical consideration in both therapeutic applications and potential developmental effects.

Biotransformation Pathways and Metabolite Identification

The biotransformation of thiamphenicol primarily involves conjugation reactions, with notable differences in the metabolic pathways and the extent of metabolism across various animal species.

Glucuronidation Pathway in Specific Animal Species

Glucuronidation is a major metabolic pathway for thiamphenicol in certain species. In pigs, a significant level of glucuronidation occurs europa.eu. In vitro studies using pig hepatocytes have shown that about 30% of thiamphenicol undergoes glucuronidation europa.eu. Similarly, guinea pigs also exhibit a higher level of glucuronidation compared to other species europa.eu.

In contrast, this pathway is less significant in other animals. For instance, in rabbits and rats, more than 95% of an administered dose of thiamphenicol is excreted unchanged, indicating minimal metabolism via glucuronidation europa.eu. In rats, while some conjugated products are found in the bile, the majority of the drug is eliminated in its original form europa.euinchem.org. This species-specific difference in the extent of glucuronidation highlights the importance of considering the animal model when studying the metabolism of thiamphenicol. Following oral administration to rats, approximately 62% of the dose is recovered in the urine and 35% in the feces within 48 hours, with the drug being largely in its unchanged form fao.org.

Interactive Data Tables

Table 1: Oral Bioavailability of Thiamphenicol in Various Animal Species

| Animal Species | Bioavailability (%) | Fed/Fasted State |

| Pre-ruminant Lambs | ~60 | Not Specified |

| Pre-ruminant Calves | ~60 | Not Specified |

| Adult Sheep | ~30 | Not Specified |

| Pigs | ~28 | Fasted |

| Turkeys | 69 | Fasted |

| Ducks | >70 | Not Specified |

| Broiler Chickens | ~118 | Not Specified |

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Broiler Chickens After a Single Oral Dose

| Parameter | Value |

| Peak Plasma Concentration (Cmax) | 14.58 ± 0.1 µg/ml |

| Time to Peak Plasma Concentration (tmax) | 3.64 ± 0.01 hr |

| Elimination Half-life (t1/2el) | 2.65 ± 0.01 hr |

| Absorption Half-life (t1/2ab) | 2.06 ± 0.01 hr |

Role of Hepatic Metabolism Versus Renal Excretion

Studies in animal models indicate that thiamphenicol, the active metabolite of this compound, undergoes minimal hepatic metabolism. Research conducted on rats demonstrated that the half-life of thiamphenicol remained largely unchanged even after the administration of phenobarbitone, a substance known to stimulate liver enzyme activity. fao.org In contrast, the half-life of chloramphenicol, a structurally similar compound, was reduced by approximately 50% under the same conditions, highlighting its significant reliance on hepatic metabolism. fao.org

Further evidence supporting the limited role of the liver in thiamphenicol's biotransformation comes from studies where liver damage was surgically induced in rats. fao.org This intervention slowed the metabolism of chloramphenicol but did not affect the metabolism of thiamphenicol. fao.org Conversely, the induction of anuria (the cessation of urine production) in rats led to an increased half-life for thiamphenicol, strongly suggesting that the kidneys, rather than the liver, are the primary organ system responsible for its clearance. fao.org It is primarily excreted in its unmetabolized form. moswrat.com This metabolic profile indicates that hepatic insufficiency would likely have a negligible impact on the drug's elimination. fao.org

Elimination Kinetics and Excretion Routes

The elimination of thiamphenicol is characterized by a rapid clearance from the body, predominantly through the renal system.

Renal Excretion Dominance

The primary route for the elimination of thiamphenicol is renal excretion. fao.orgmoswrat.com In rats that were administered thiamphenicol, subsequent analysis of urine samples showed that the drug was largely excreted in its original, unchanged form. fao.org The significant increase in the drug's half-life in rats with anuria further confirms that the kidney is the main excretory pathway. fao.org This reliance on renal clearance means that the rate of elimination is closely tied to renal function. fao.org

Biliary Excretion Contributions

While renal excretion is the principal pathway, biliary excretion also contributes to the elimination of thiamphenicol. Data from studies in humans and dogs indicate a high penetration of the drug into bile. moswrat.com Comparative studies in various animal species, including mice, rats, rabbits, and guinea pigs, have been conducted to investigate the relative contributions of urinary and biliary excretion for both thiamphenicol and chloramphenicol. nih.gov

Allometric Scaling for Interspecies Pharmacokinetic Extrapolation

Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters across different animal species based on body weight. nih.govplos.org This approach is particularly useful for predicting a drug's behavior in species where direct data is unavailable. researchgate.netcamelsandcamelids.com For thiamphenicol, pharmacokinetic parameters were determined in seven mammalian species: mice, rats, rabbits, dogs, pigs, sheep, and calves. nih.gov The relationship between key parameters and body weight (W) was established, yielding equations with strong correlation coefficients. nih.gov

These findings suggest that allometric scaling can be used with good predictive accuracy for thiamphenicol's kinetic parameters in various mammalian species, particularly for a drug that is eliminated primarily through renal glomerular filtration with insignificant hepatic metabolism. nih.gov

| Parameter | Allometric Equation | Correlation Coefficient (r²) |

|---|---|---|

| Volume of Distribution (Vss) | Vss = 0.98 * W^0.92 | 0.997 |

| Clearance (Cl) | Cl = 15.80 * W^0.76 | 0.976 |

| Elimination Half-life (t(1/2)β) | t(1/2)β = 0.94 * W^0.20 | 0.852 |

Investigations into Drug Transporter Interactions in Epithelial Cell Models (e.g., Calu-3 Cells)

To understand the movement of drugs across cellular barriers, such as the lung epithelium, in vitro models like the Calu-3 cell line are employed. nih.govresearchgate.net These cells form a polarized monolayer that mimics the human airway epithelium and can be used to study drug transport mechanisms, including the role of efflux transporters. researchgate.net

Efflux Transporter Substrate Identification

Investigations using the Calu-3 cell model were conducted to evaluate the permeability of thiamphenicol and its potential interaction with efflux transporters, which are proteins that actively pump substances out of cells. nih.govdrugbank.com The study measured the apparent permeability (Papp) in both the absorptive (apical to basolateral) and secretory (basolateral to apical) directions.

The results showed that the secretory permeability of thiamphenicol was concentration-dependent, with an efflux ratio of 3.6 at the lowest concentration tested. nih.govdrugbank.com An efflux ratio greater than 2 is generally indicative of active transport. This finding, along with further experiments using transporter inhibitors, suggested that thiamphenicol is a substrate of efflux transporters, albeit with a low affinity. nih.govdrugbank.com This interaction implies that efflux transporters may contribute to a higher concentration of thiamphenicol in the lungs compared to plasma, regardless of the administration route. nih.gov

| Compound | Direction | Permeability (Papp) | Efflux Ratio |

|---|---|---|---|

| Thiamphenicol (THA) | Absorptive (A-B) | Concentration Independent | 3.6 (at lowest concentration) |

| Secretory (B-A) | Concentration Dependent |

Impact on Pulmonary Permeability and Local Concentration

Studies in various animal models have explored the distribution of thiamphenicol into lung tissue and its effects on pulmonary permeability, providing insights into its potential efficacy in respiratory infections. While specific research on the palmitate ester is limited, investigations using thiamphenicol and its other derivatives offer valuable data on its behavior in the pulmonary system.

Research has indicated that thiamphenicol can effectively penetrate lung tissue, leading to significant local concentrations. In a study involving calves that were orally administered thiamphenicol, tissue analysis revealed notable concentrations of the compound in the lungs. fao.org Following four days of administration, lung tissue samples were collected at various intervals after the final dose. The concentrations of thiamphenicol in the lungs were found to be substantial, demonstrating the drug's ability to reach the site of potential respiratory infections. fao.org For instance, at four days after the last dose, the mean concentration in the lung tissue of two animals was 53 µg/kg. fao.org

In another study using a different derivative, thiamphenicol glycinate N-acetylcysteinate, in guinea pigs with experimentally induced Haemophilus influenzae infection, it was observed that lung tissue levels of thiamphenicol were comparable to peak serum concentrations. nih.govresearchgate.net Notably, the concentrations in the lungs remained higher and decreased more slowly than those in the serum, suggesting a sustained presence of the drug in the pulmonary tissue. nih.govresearchgate.net

Beyond its distribution, thiamphenicol has also been shown to impact pulmonary permeability, particularly in inflammatory conditions. In a study on mice with acute lung injury induced by lipopolysaccharide (LPS), thiamphenicol demonstrated a significant ability to reduce microvascular permeability. researchgate.net This effect is crucial in mitigating pulmonary edema, a common consequence of severe lung inflammation. researchgate.net The research indicated that thiamphenicol helped to maintain the integrity of the alveolar-capillary barrier, which is often compromised during acute lung injury. researchgate.net

The following table presents data on the concentration of thiamphenicol in the lung tissue of calves at different time points after the cessation of a four-day oral administration regimen.

Table 1: Thiamphenicol Concentration in Calf Lung Tissue

| Days After Last Dose | Animal Number | Lung Tissue Concentration (µg/kg) |

|---|---|---|

| 4 | 2 | 45 |

| 4 | 10 | 61 |

| 6 | 3 | 25 |

| 6 | 11 | 25 |

| 8 | 4 | 0 |

| 8 | 12 | 0 |

| 10 | 5 | 0 |

Pharmacodynamic Investigations of Thiamphenicol in Vitro and Animal Models

Antimicrobial Potency Against Gram-Positive and Gram-Negative Bacteria

Thiamphenicol (B1682257) exhibits a wide range of activity against both Gram-positive and Gram-negative bacteria. nbinno.com Its efficacy is comparable to its parent compound, chloramphenicol (B1208). nih.gov In vitro studies have demonstrated its effectiveness against numerous pathogenic strains. nih.gov

One study involving 442 bacterial strains showed thiamphenicol to be effective (MIC ≤ 0.5-4 µg/mL) against 131 strains, which included streptococci, pneumococci, and enterococci. It was moderately effective (MIC = 8-64 µg/mL) against 252 strains, including staphylococci, Salmonella, Citrobacter, K. pneumoniae, Enterobacter, E. coli, and Proteus. It was found to be ineffective (MIC > 64 µg/mL) against 59 strains, which were primarily Proteus, E. coli, and K. pneumoniae. nih.gov

Against 23 strains of Neisseria gonorrhoeae, thiamphenicol's efficacy was generally comparable to that of penicillin G and cefuroxime, and it proved to be more effective than spectinomycin. nih.gov Another study reported specific MIC values for several microorganisms: 32 mg/L for S. aureus and E. coli, 2 mg/L for S. pneumoniae, and 0.25 mg/L for H. influenzae. medchemexpress.com

| Bacterial Species | MIC Range (µg/mL) | Source |

|---|---|---|

| Streptococci | ≤ 0.5-4 | nih.gov |

| Pneumococci | ≤ 0.5-4 | nih.gov |

| Enterococci | ≤ 0.5-4 | nih.gov |

| Staphylococci | 8-64 | nih.gov |

| Salmonella | 8-64 | nih.gov |

| Citrobacter | 8-64 | nih.gov |

| K. pneumoniae | 8-64 | nih.gov |

| Enterobacter | 8-64 | nih.gov |

| E. coli | 8-64 | nih.gov |

| Proteus | 8-64 | nih.gov |

| S. aureus | 32 | medchemexpress.com |

| E. coli | 32 | medchemexpress.com |

| S. pneumoniae | 2 | medchemexpress.com |

| H. influenzae | 0.25 | medchemexpress.com |

Thiamphenicol has demonstrated significant in vitro activity against multidrug-resistant bacteria. nih.gov In a study of 52 multiply-resistant Methicillin-resistant Staphylococcus aureus (MRSA) strains, including two Vancomycin-Intermediate S. aureus (VISA) strains, thiamphenicol's activity was second only to glycopeptides. nih.gov It was also shown to inhibit the VISA strains. nih.gov Against high-level penicillin-resistant Streptococcus pneumoniae, the activity of phenicols like thiamphenicol was superior to that of cefotaxime, ceftriaxone, and imipenem. nih.gov

The activity of thiamphenicol against anaerobic bacteria has been compared to that of chloramphenicol. While chloramphenicol showed slightly greater activity in vitro, the difference was not considered to be of potential clinical significance. nih.gov Thiamphenicol is generally considered effective against a broad range of anaerobic organisms. nbinno.comfao.org

Bactericidal Activity and Time-Kill Studies

Thiamphenicol is primarily a bacteriostatic agent that inhibits protein synthesis in bacteria. medchemexpress.comfao.org However, it can exhibit bactericidal activity against certain species, particularly at higher concentrations. fao.org For instance, a powerful bactericidal effect has been observed against both beta-lactamase-positive and -negative strains of Haemophilus influenzae. nih.gov

Time-kill assays are used to assess the rate at which an antibiotic kills bacteria. While specific time-kill curve data for thiamphenicol is not extensively detailed in the provided search results, the bactericidal effect against H. influenzae suggests a rapid reduction in bacterial viability for this particular pathogen. nih.gov

Post-Antibiotic Effect (PAE) Characterization in Various Bacterial Species

The post-antibiotic effect (PAE) is the continued suppression of bacterial growth after a brief exposure to an antibiotic. youtube.com Thiamphenicol has been shown to have a significant PAE on all pathogens studied in one report, with the effect lasting from 0.33 to 2.9 hours. nih.govmedchemexpress.com The study assessed the PAE on Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus, and Escherichia coli. nih.gov This prolonged effect allows for the suppression of bacterial growth even when the drug concentration falls below the minimum inhibitory concentration (MIC). derangedphysiology.com

| Bacterial Species | PAE Duration (hours) | Source |

|---|---|---|

| S. pneumoniae | 0.33 - 2.9 | nih.govmedchemexpress.com |

| H. influenzae | 0.33 - 2.9 | nih.gov |

| S. aureus | 0.33 - 2.9 | nih.govmedchemexpress.com |

| E. coli | 0.33 - 2.9 | nih.govmedchemexpress.com |

In Vitro Susceptibility Testing Methodologies for Bacterial Isolates

The susceptibility of bacterial isolates to thiamphenicol is determined using standardized in vitro testing methods. These methods are crucial for guiding therapeutic choices and for surveillance of antimicrobial resistance. Common methodologies include:

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. It involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with the bacterial isolate. The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the bacteria. cmac-journal.ru

Agar (B569324) Dilution: In this method, varying concentrations of the antibiotic are incorporated into an agar medium. The bacterial isolates are then spotted onto the surface of the agar plates. The MIC is determined as the lowest concentration of the antibiotic that prevents bacterial growth. nih.gov

Disk Diffusion: This is a widely used qualitative or semi-quantitative method. A paper disk impregnated with a specific amount of the antibiotic is placed on an agar plate that has been uniformly inoculated with the test bacterium. As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is then measured and compared to standardized interpretive criteria.

Regulatory bodies and standards organizations, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide guidelines for performing and interpreting these tests to ensure consistency and accuracy. cmac-journal.rufda.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a tool used to predict the therapeutic efficacy of an antimicrobial agent by integrating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) with its pharmacodynamic activity (the effect of the drug on the pathogen). accp1.org For antibiotics like thiamphenicol, which are generally considered time-dependent, bacteriostatic agents, the key PK/PD index is the percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC).

While specific PK/PD modeling studies for thiamphenicol in animal models were not extensively detailed in the search results, studies on the related compound florfenicol (B1672845) in calves and ducks provide insights into the application of these models. nih.govfrontiersin.org These studies utilize models such as the tissue cage model to compare microbial growth inhibition in different body fluids like serum, exudate, and transudate. nih.gov Monte Carlo simulations are often employed to predict dosage regimens required to achieve target attainment rates for bacteriostatic or bactericidal activity against specific pathogens. nih.gov Such models are crucial for establishing rational dosage regimens that maximize efficacy and minimize the development of resistance. accp1.org

Optimization of Dosing Regimens to Mitigate Resistance Development

The emergence of antimicrobial resistance is a significant threat to public and animal health. Inappropriate dosing regimens, particularly those that result in sub-optimal drug concentrations, can contribute to the selection and proliferation of resistant bacteria. nih.gov Therefore, optimizing dosing regimens is a critical strategy to minimize the development of resistance.

Mutant Prevention Concentration (MPC) and the Mutant Selection Window (MSW)

A key concept in resistance mitigation is the Mutant Prevention Concentration (MPC). The MPC is defined as the lowest concentration of an antibiotic that prevents the growth of any first-step resistant mutants in a large bacterial population (>10^10 CFU). oup.comfrontiersin.orgusask.ca The concentration range between the MIC and the MPC is known as the Mutant Selection Window (MSW). oup.comfrontiersin.orgusask.ca Dosing regimens that maintain drug concentrations above the MPC for a significant portion of the dosing interval are thought to be less likely to select for resistant mutants.

Combination Therapy

Another strategy to mitigate resistance is the use of combination therapy. Combining two or more antimicrobial agents with different mechanisms of action can have a synergistic effect, broadening the spectrum of activity and potentially reducing the likelihood of resistance developing. nih.gov

In vitro and in vivo studies have explored the synergistic effects of thiamphenicol in combination with other antibiotics. For instance, a synergistic effect between florfenicol and thiamphenicol has been demonstrated against clinical isolates of Staphylococcus aureus in both checkerboard assays and time-kill studies. uem.br This combination was also effective in a mouse model of S. aureus infection at reduced dosages. uem.br Similarly, synergistic activity between florfenicol and thiamphenicol has been shown against swine isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida. nih.gov Such combinations could allow for the use of lower doses of each drug, which may not only enhance efficacy but also reduce the selective pressure for resistance.

A study in chickens showed that treatment with thiamphenicol resulted in an increased abundance of antimicrobial resistance genes (ARGs) conferring resistance to phenicols. nih.gov This highlights the selective pressure exerted by the antibiotic and underscores the importance of optimized dosing.

Dosing Regimen Design

The design of a dosing regimen should aim to maximize the PK/PD index associated with efficacy while minimizing the time that drug concentrations fall within the MSW. For a time-dependent agent like thiamphenicol, this would generally involve maintaining drug concentrations above the MIC for as long as possible. However, to prevent resistance, the goal should be to keep concentrations above the MPC.

A study on florfenicol, a related phenicol, in steers investigated the impact of different dosing regimens on the emergence of resistance in enteric bacteria. nih.gov The study compared a lower, repeated dose with a higher, single dose. While both regimens led to an increase in resistant isolates and resistance genes after administration, these levels tended to return to baseline by the end of the drug withdrawal period. nih.gov This suggests that the duration of selective pressure is a critical factor.

Further research is needed to establish the MPC of thiamphenicol for key veterinary pathogens and to conduct in vivo studies that directly assess the impact of different dosing regimens on the emergence of resistance. Such data would be invaluable for developing evidence-based dosing strategies that not only ensure clinical efficacy but also preserve the long-term utility of this important antibiotic.

Table 2: In Vitro Susceptibility of Various Pathogens to Thiamphenicol

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|---|

| Streptococcus pneumoniae (penicillin-susceptible) | - | - | 1 | 2 |

| Streptococcus pneumoniae (penicillin-resistant) | - | - | 2 | 4 |

| Haemophilus influenzae | - | - | 1 | 2 |

| Staphylococcus aureus (methicillin-susceptible) | - | - | 4 | 8 |

| Staphylococcus aureus (methicillin-resistant) | 52 | - | 4 | 8 |

| Mycoplasma genitalium | 53 | 1-64 | 8 | - |

Data compiled from available literature. nih.gov

Analytical Methodologies for Research and Residue Monitoring

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are the cornerstone for the selective and sensitive analysis of thiamphenicol (B1682257) residues. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed techniques.

HPLC coupled with ultraviolet (UV) or diode array detection (DAD) provides a reliable and cost-effective means for quantifying thiamphenicol in various samples, including animal feed and biological tissues. researchgate.netresearchgate.net

A common approach involves reversed-phase chromatography, utilizing a C18 column for separation. researchgate.netnih.govsemanticscholar.org The mobile phase typically consists of a mixture of acetonitrile and water, sometimes with additives to improve peak shape and resolution. researchgate.netnih.gov For instance, a method for determining thiamphenicol in animal feedstuffs used an isocratic mobile phase of acetonitrile-water (21.7:78.3, v/v) with UV detection at 225 nm. researchgate.net Another study for the simultaneous analysis of thiamphenicol and florfenicol (B1672845) in medicated feeds employed an HPLC-DAD system. researchgate.net The United States Pharmacopeia (USP) monograph for chloramphenicol (B1208) palmitate, a related compound, also specifies an HPLC method using a C18 column and a UV detector set at 280 nm, which could be adapted for thiamphenicol palmitate analysis. pharmacopeia.cn

Table 1: HPLC Methods for Thiamphenicol Analysis

| Matrix | Column | Mobile Phase | Detection | Recovery (%) | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|

| Animal Feedstuffs | Waters Symmetry C18 | Acetonitrile-water (21.7:78.3, v/v) | UV (225 nm) | Not Specified | Not Specified | researchgate.net |

| Medicated Feeds | Not Specified | Not Specified | DAD | 81.7 - 97.5 | LOD: 2.4–5.3 mg/kg; LOQ: 3.8–5.6 mg/kg | researchgate.net |

| Human Plasma & Urine | Hypersil ODS2 (C18) | Acetonitrile-water with tetrabutyl ammonium bromide and ammonium acetate | UV (224 nm) | >80 | Linear range: 0.78-100 µg/mL | nih.gov |

| Gamebird Meats | Hypersil C-18 | Not Specified | Photodiode Array | 72 | Not Specified | semanticscholar.org |

For higher sensitivity and specificity, particularly for residue analysis at trace levels, LC-MS/MS is the preferred method. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, allowing for unambiguous identification and quantification of the target analyte.

LC-MS/MS methods for thiamphenicol have been developed for a wide range of complex biological matrices, including animal tissues (beef, pork, chicken), aquaculture products (shrimp, eel, fish), milk, and human plasma. nih.govnih.govresearchgate.netfrontiersin.org These methods typically use a C18 column for chromatographic separation followed by detection using a triple quadrupole mass spectrometer. nih.govnih.govfrontiersin.org Electrospray ionization (ESI) is a common ionization technique, and the analysis is performed in multiple reaction monitoring (MRM) mode for enhanced selectivity. nih.gov For example, a sensitive UPLC-MS/MS method for thiamphenicol in human plasma monitored the transition of the precursor ion at m/z 354.3 to the product ion at m/z 185.1. nih.gov

Table 2: LC-MS/MS Methods for Thiamphenicol Residue Analysis

| Matrix | Column | Mobile Phase Additives | Ionization | Recovery (%) | LOD/LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|---|

| Animal & Aquaculture Products | Phenomenex Luna omega polar C18 | 0.1% Acetic Acid | Not Specified | Inter-day: 64.26–116.51 | Not Specified | nih.govfrontiersin.org |

| Fish, Shrimp, Milk | Agilent Eclipse C18 | Methanol/Water | ESI (-) | >75 | Not Specified | researchgate.net |

| Human Plasma | Acquity UPLC BEH C18 | 1% Formic Acid | ESI | Not Specified | LOQ: 10 ng/mL | nih.gov |

| Aquatic Products | Kinetex F5 | Ammonium Acetate | ESI (+/-) | 84.0–105 | Not Specified | nih.gov |

| Chicken Muscle | Not Specified | Ammoniated Water/Methanol | Not Specified | 86.4–108.1 | Not Specified | nih.gov |

Sample Preparation Strategies for Complex Biological Matrices (e.g., Animal Tissues, Aquaculture Products)

Effective sample preparation is critical to remove interfering substances from complex matrices and to concentrate the analyte before instrumental analysis. This step ensures the accuracy, precision, and longevity of the analytical system.

The QuEChERS method has become a popular and widely adopted sample preparation technique for the analysis of veterinary drug residues in food products. nih.govuitm.edu.my This method involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts, and a final cleanup step using dispersive solid-phase extraction (d-SPE). nih.govresearchgate.net

The QuEChERS approach has been successfully applied to the extraction of thiamphenicol and related compounds from diverse matrices such as milk, honey, and various animal tissues. researchgate.netnih.gov The efficiency of the extraction can be influenced by several factors, including the type and volume of the extraction solvent and the composition of the partitioning salts. mdpi.com The cleanup step often employs sorbents like primary-secondary amine (PSA) to remove fatty acids and other interferences, and C18 to remove non-polar compounds. nih.govnih.gov

Liquid-liquid extraction is a classical and effective technique for sample preparation. It involves partitioning the analyte between two immiscible liquid phases. nih.gov Ethyl acetate is a commonly used solvent for extracting thiamphenicol from aqueous matrices like plasma and tissue homogenates. nih.govnih.gov

For instance, a UPLC-MS/MS method for thiamphenicol in human plasma utilized LLE with ethyl acetate for sample cleanup. nih.gov Similarly, LLE has been compared with other extraction methods for the analysis of thiamphenicol and other amphenicols in poultry eggs. nih.gov A variation of this technique, known as dispersive liquid-liquid microextraction (DLLME), has also been employed for the extraction of thiamphenicol from honey and water samples, offering high enrichment factors with minimal solvent consumption. nih.govresearchgate.net

Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the analysis. In the context of QuEChERS and other d-SPE methods, specific sorbents are used for this purpose.

Magnesium Sulfate (MgSO₄): Anhydrous magnesium sulfate is universally used in QuEChERS-based methods. Its primary function is to remove water from the acetonitrile extract, which enhances the partitioning of the analytes into the organic phase and improves the efficiency of the extraction. nih.govnih.gov

Primary-Secondary Amine (PSA): PSA is a common sorbent used in the d-SPE cleanup step. It is effective in removing various matrix interferences, including organic acids, fatty acids, sugars, and some pigments, from the sample extract. researchgate.netnih.gov Its use is crucial for obtaining clean chromatograms and minimizing matrix effects in LC-MS/MS analysis. nih.gov The combination of MgSO₄ and PSA is a hallmark of many validated QuEChERS protocols for veterinary drug residue analysis. researchgate.netnih.gov

Immunological Assays for Screening Applications

Immunological assays are widely utilized as screening tools for the detection of thiamphenicol residues in various matrices due to their high sensitivity, specificity, and rapid turnaround time. tandfonline.comresearchgate.net These methods are based on the specific binding interaction between an antibody and the target analyte, thiamphenicol. They are particularly valuable for analyzing large numbers of samples in residue monitoring programs. elabscience.com

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunological technique for the quantitative or qualitative analysis of thiamphenicol residues in food products such as animal tissues, eggs, and milk. mzfoodtest.comsmartscience.co.th The most prevalent format for thiamphenicol detection is the competitive ELISA. mzfoodtest.comsmartscience.co.threddotbiotech.com In this assay, thiamphenicol in the sample competes with a known amount of enzyme-labeled thiamphenicol or a thiamphenicol-protein conjugate coated on a microtiter plate for binding to a limited number of specific anti-thiamphenicol antibodies. mzfoodtest.comreddotbiotech.com The amount of color development is inversely proportional to the concentration of thiamphenicol in the sample. reddotbiotech.com

Several commercial ELISA kits are available for the rapid screening of thiamphenicol. These kits offer a simple and fast method suitable for detecting large quantities of samples. elabscience.com The typical assay time is around 45 to 60 minutes. elabscience.commzfoodtest.comreddotbiotech.com

Key Features of Commercial Thiamphenicol ELISA Kits

| Feature | Description | Source(s) |

|---|---|---|

| Assay Principle | Competitive ELISA | mzfoodtest.comsmartscience.co.threddotbiotech.com |

| Matrices | Muscle, Egg, Milk, Urine | elabscience.comreddotbiotech.com |

| Assay Time | 45 minutes | mzfoodtest.comreddotbiotech.com |

| Detection Limit | Muscle: 1 ppb; Eggs: 5 ppb; Raw milk: 1 ppb | elabscience.com |

| Cross-Reactivity | May show cross-reactivity with related compounds like chloramphenicol and florfenicol. For example, one kit shows 100% reactivity for Thiamphenicol, 200% for Chloramphenicol, and 20% for Florfenicol. | mzfoodtest.comsmartscience.co.th |

An indirect competitive ELISA (ic-ELISA) has also been developed for the simultaneous detection of thiamphenicol, florfenicol, and chloramphenicol in milk and honey. nih.gov This assay utilized a generic monoclonal antibody with a quantitative working range for thiamphenicol of 0.11–1.36 ng/mL. nih.gov

Biosensor-Based Detection Systems

Biosensors represent a rapidly advancing field for the detection of antibiotic residues, offering advantages such as real-time analysis, high sensitivity, and portability. nih.gov

Surface Plasmon Resonance (SPR) Biosensors: A surface plasmon resonance (SPR) biosensor method has been developed for the simultaneous screening of thiamphenicol, florfenicol, florfenicol amine, and chloramphenicol residues in shrimps. researchgate.net This technique measures changes in the refractive index on a sensor chip surface upon binding of the analyte. The estimated detection capability (CCβ) for thiamphenicol using this SPR biosensor was 0.5 ppb. researchgate.net

Immunochromatographic Assays (Strip Tests): Based on the same principles as ELISA, immunochromatographic strip tests provide a rapid, qualitative, or semi-quantitative screening method. A gold nanoparticle immunochromatographic strip test was developed using a generic monoclonal antibody to detect thiamphenicol, florfenicol, and chloramphenicol in milk and honey samples. nih.gov This strip test had a detection limit of 1 ng/mL for thiamphenicol and the analysis could be completed within 10 minutes. nih.gov

Other Biosensor Platforms: While specific research on this compound is limited, developments in biosensors for structurally similar compounds like chloramphenicol indicate future possibilities. These include aptamer-based fluorescent biosensors and colorimetric biosensors using ELISA on nanofibrous membranes, which can enhance sensitivity. nih.govescholarship.orgstkate.edu

Validation Parameters for Analytical Methods

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. wjarr.comnih.gov Key validation parameters are established to demonstrate the reliability, consistency, and accuracy of the analytical data. wjarr.com For residue analysis of thiamphenicol, methods are often validated according to international guidelines such as those from the International Council for Harmonisation (ICH). europa.eudemarcheiso17025.com

The following table summarizes typical validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of thiamphenicol and other related phenicols in food matrices. researchgate.netnih.govmdpi.com

Typical Validation Parameters for Thiamphenicol Analysis by LC-MS/MS

| Parameter | Definition | Typical Value/Range for Thiamphenicol | Source(s) |

|---|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. | 0.01 - 0.04 µg/kg | nih.govmdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | 0.1 - 0.5 µg/kg | nih.gov |

| Recovery | The percentage of the true concentration of a substance recovered during the analytical procedure. | 84.0% - 108.23% | nih.govmdpi.com |

| Relative Standard Deviation (RSD) | A measure of precision, indicating the variability of repeated measurements. It is also known as the coefficient of variation (CV). | Intra-day RSD: < 8.11%; Inter-day RSD: < 11.30% | nih.govmdpi.com |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | > 0.99 | researchgate.net |

Application of Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in chromatography-based methods like LC-MS/MS, internal standards are crucial for achieving high accuracy and precision. veeprho.com An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known concentration to every sample, calibrator, and quality control sample.

The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume or ionization efficiency in mass spectrometry). veeprho.com

For the analysis of thiamphenicol, stable isotope-labeled analogs are the preferred internal standards. These compounds have the same chemical structure as thiamphenicol but with one or more atoms replaced by their heavier isotope (e.g., deuterium (²H or D) replacing hydrogen).

Commonly Used Internal Standards for Thiamphenicol Analysis:

Thiamphenicol-D3: This is a deuterium-labeled analog of thiamphenicol and is commonly used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods. veeprho.commedchemexpress.com

Chloramphenicol-d5: Due to structural similarities, deuterated chloramphenicol is also utilized as an internal standard for the simultaneous determination of chloramphenicol, thiamphenicol, and florfenicol. nih.gov

The use of these stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry because they co-elute with the unlabeled analyte and exhibit nearly identical behavior during extraction and ionization, thus providing the most effective correction for analytical variability. veeprho.com

Advanced Research Directions and Future Perspectives

Rational Design and Synthesis of Novel Thiamphenicol (B1682257) Derivatives

The chemical scaffold of thiamphenicol offers a robust platform for modification to create new derivatives with improved pharmacological profiles. Rational design, guided by an understanding of the drug's mechanism of action and resistance, is key to synthesizing novel analogues.

Exploration of Chemical Scaffolds for Enhanced Activity or Reduced Toxicity

A primary goal in modifying the thiamphenicol structure is to enhance its antibacterial potency while minimizing potential side effects. A notable success in this area is the synthesis of florfenicol (B1672845) from thiamphenicol. By replacing the hydroxyl group at the 3-position with a fluorine atom, researchers created a broad-spectrum antibiotic with activity similar to or stronger than thiamphenicol and chloramphenicol (B1208). nih.gov This modification demonstrates how targeted chemical changes can lead to superior derivatives.

Another avenue of exploration involves modifying the aromatic ring. Thiamphenicol itself is an analogue of chloramphenicol where the p-nitro group is replaced by a methylsulfonyl group. wikipedia.org This substitution is significant because it is associated with a key safety advantage: thiamphenicol has not been linked to aplastic anemia, a serious adverse effect associated with chloramphenicol. wikipedia.org This highlights the potential of exploring further substitutions on the phenyl ring to modulate the activity-toxicity profile. Future research could focus on introducing other electron-withdrawing or heterocyclic groups to potentially enhance antibacterial activity or further reduce toxicity.

Table 1: Comparison of Key Thiamphenicol Analogues

| Compound | Key Structural Modification (from Chloramphenicol) | Impact on Properties |

|---|---|---|

| Thiamphenicol | Replacement of p-nitro group with a methylsulfonyl group. | Not associated with aplastic anemia. wikipedia.org |

| Florfenicol | Replacement of the C-3 hydroxyl group of thiamphenicol with a fluorine atom. | Similar or stronger in vitro broad-spectrum activity compared to thiamphenicol. nih.gov |

Structure-Activity Relationship (SAR) Studies for New Analogues

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, providing critical insights into how specific structural features of a molecule influence its biological activity. nih.gov For thiamphenicol, SAR studies would involve synthesizing a series of new analogues with systematic modifications and evaluating their antibacterial efficacy.

Key areas for SAR exploration in thiamphenicol analogues include:

The Propanediol (B1597323) Moiety: The (1R,2R)-1-phenyl-2-amino-1,3-propanediol core is crucial for activity. Modifications to the hydroxyl groups could influence binding to the bacterial ribosome.

The Dichloroacetyl Tail: This group is essential for inhibiting peptidyl transferase. Altering the halogen atoms or the acyl group could modulate potency and spectrum.

The Phenyl Ring Substituent: As demonstrated by the difference between chloramphenicol and thiamphenicol, the substituent at the para-position of the phenyl ring significantly impacts the drug's properties. nih.gov Exploring a diverse range of substituents is a promising strategy.

By correlating these structural changes with antibacterial activity (e.g., Minimum Inhibitory Concentrations), researchers can build predictive models to guide the synthesis of more effective and safer thiamphenicol-based antibiotics. immunomart.org

Computational Modeling and In Silico Approaches in Drug Design and Optimization

In silico or computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new drugs by reducing the time and costs associated with laboratory research. srce.hreuropub.co.uk These computational methods are increasingly being applied to understand and improve antibiotics like thiamphenicol.

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a drug molecule and its biological target at an atomic level. news-medical.net Thiamphenicol, like chloramphenicol, functions by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis. lktlabs.com

Molecular docking studies can be used to predict how novel thiamphenicol derivatives will bind to the ribosomal target. This allows researchers to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis. srce.hr For instance, docking studies have been successfully used to understand how thiamphenicol interacts with CmO, a novel oxidase enzyme that confers resistance by oxidizing the drug. calpaclab.com These simulations revealed key hydrogen bonding interactions within the enzyme's protein pocket, providing a molecular basis for the resistance mechanism. calpaclab.com

Molecular dynamics simulations complement docking by providing insights into the dynamic behavior of the drug-target complex over time. news-medical.net MD simulations can reveal the stability of the binding, conformational changes in the protein, and the role of surrounding water molecules, offering a more detailed picture of the interaction. nih.gov Such studies can help refine the design of new analogues that form more stable and effective interactions with the bacterial ribosome.

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Properties

Beyond target interaction, computational models are vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics (PK), and the dose-response relationship, or pharmacodynamics (PD), of new drug candidates. nanobe.org Predictive ADME models can estimate properties like solubility, permeability, and metabolic stability early in the discovery phase, helping to filter out compounds that are likely to fail in later stages. nanobe.org

Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates PK and PD data to determine the optimal dosing regimens required to achieve a therapeutic effect. researchgate.net For new thiamphenicol derivatives, in silico PK/PD models can be developed to predict their behavior in the body and estimate the exposures needed to inhibit bacterial growth. tamu.edu These models can simulate different dosing scenarios and help identify the most promising candidates for further preclinical and clinical development, ultimately accelerating the path to new, optimized therapies. wikipedia.org